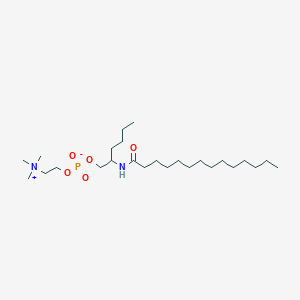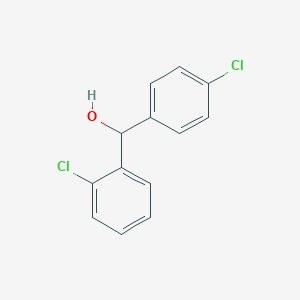
(2-氯苯基)(4-氯苯基)甲醇
描述
“(2-Chlorophenyl)(4-chlorophenyl)methanol” is a chemical compound with the molecular formula C13H10Cl2O. Its molecular weight is 253.12 g/mol . It is also known by other names such as 2,4’-dichlorobenzhydrol and has the CAS number 43171-49-9 .
Molecular Structure Analysis
The InChI string for “(2-Chlorophenyl)(4-chlorophenyl)methanol” is InChI=1S/C13H10Cl2O/c14-10-7-5-9 (6-8-10)13 (16)11-3-1-2-4-12 (11)15/h1-8,13,16H . The Canonical SMILES string is C1=CC=C (C (=C1)C (C2=CC=C (C=C2)Cl)O)Cl . These strings provide a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(4-chlorophenyl)methanol” has a molecular weight of 253.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 252.0108703 g/mol . The topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 16 .
科学研究应用
生物催化合成
- (Chen et al., 2021) 探讨了使用重组大肠杆菌在液-液两相微反应系统中进行生物催化过程合成相关化合物S-(4-氯苯基)-(吡啶-2-基)甲醇。该方法实现了高产率和对映选择性的高效合成,突显了绿色和经济生产过程的潜力。
水相两相系统中的生产
- (Ni et al., 2012) 的研究讨论了抗过敏药物贝他组胺的一个关键手性中间体的生产,该中间体在结构上与(2-氯苯基)(4-氯苯基)甲醇相关。他们在水相两相系统中使用了Kluyveromyces sp.菌株,提高了底物耐受性和生物相容性,从而获得了高产率和对映选择性。
环境污染和毒性
- (Jarman et al., 1992) 和 (Boer, 1997) 的研究集中在类似于(2-氯苯基)(4-氯苯基)甲醇的化合物,如三(4-氯苯基)甲醇的环境分布和毒性。这些研究揭示了这些化合物在各种生态系统中的存在和影响,表明了理解它们的环境影响的重要性。
合成和抗菌活性
- (Mogilaiah et al., 2009) 探讨了与(2-氯苯基)(4-氯苯基)甲醇相关的化合物的合成和抗菌活性。这表明了基于类似分子结构开发新的抗菌剂的潜力。
去氯研究
- (Ukisu, 2008) 的研究涉及DDT的去氯作用,这是一种在结构上与(2-氯苯基)(4-氯苯基)甲醇相关的化合物。这项研究有助于理解类似氯化化合物的降解和环境命运。
属性
IUPAC Name |
(2-chlorophenyl)-(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGVWLQSEJIIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026072 | |
| Record name | (2-Chlorophenyl)(4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-chlorophenyl)methanol | |
CAS RN |
43171-49-9 | |
| Record name | 2-Chloro-α-(4-chlorophenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43171-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC61756 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)(4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
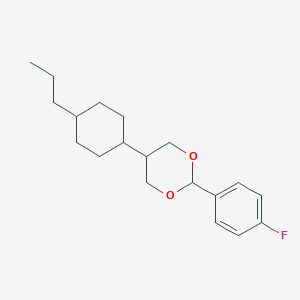
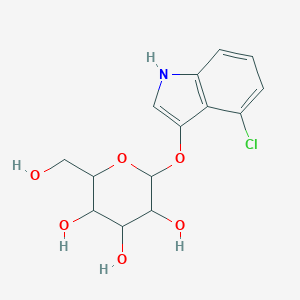
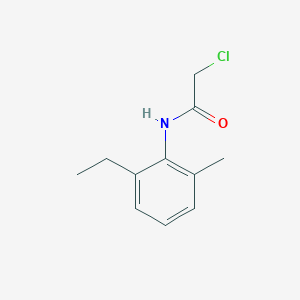
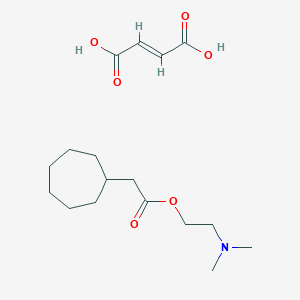
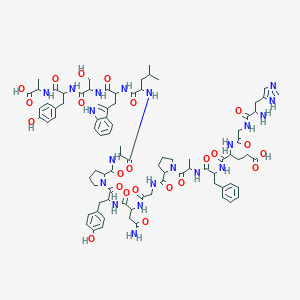
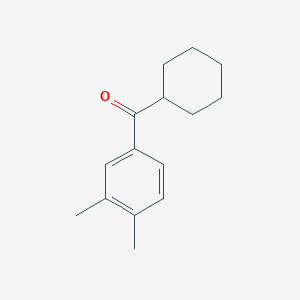
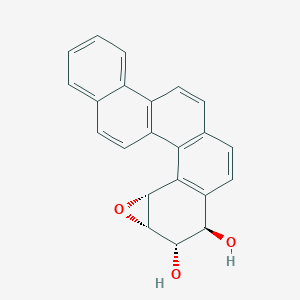
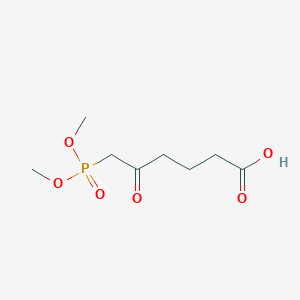
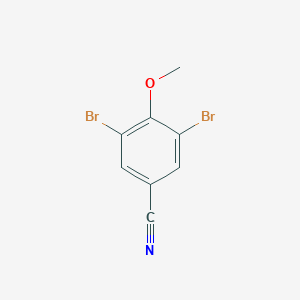
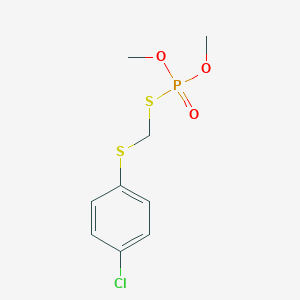
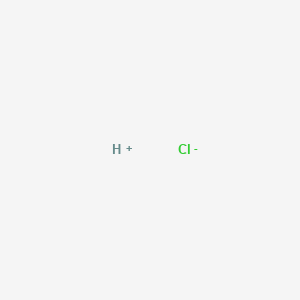
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
